molecular formula C18H19ClN6 B13980655 2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride

2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride

Cat. No.: B13980655
M. Wt: 354.8 g/mol
InChI Key: HZQANODVZWKVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a benzoimidazole ring fused with a piperidine ring and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperidine ring: The benzoimidazole intermediate is then reacted with 4-aminopiperidine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperidine-substituted benzoimidazole.

    Addition of the nicotinonitrile moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminopiperidin-1-yl)nicotinonitrile dihydrochloride
  • 1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride
  • 4-(1H-Imidazol-1-yl)phenol

Uniqueness

2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19ClN6

Molecular Weight

354.8 g/mol

IUPAC Name

2-[2-(4-aminopiperidin-1-yl)benzimidazol-1-yl]pyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C18H18N6.ClH/c19-12-13-4-3-9-21-17(13)24-16-6-2-1-5-15(16)22-18(24)23-10-7-14(20)8-11-23;/h1-6,9,14H,7-8,10-11,20H2;1H

InChI Key

HZQANODVZWKVPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.